Anthralin

描述

Historical Context and Evolution of Anthralin Research

The journey of this compound in dermatology began with the use of Goa powder, derived from the South American araroba tree, for the treatment of psoriasis in 1876. The active component of this powder was identified as chrysarobin. nih.gov During World War I, a synthetic substitute for the scarce natural chrysarobin was developed in Germany in 1916, which came to be known as this compound (dithranol). nih.gov

Initially utilized in Germany, this compound's application was later popularized in Britain through the Ingram regimen, developed in 1953 by John Ingram. This regimen combined this compound with coal tar and ultraviolet (UV) light therapy to enhance its beneficial effects. nih.gov Despite its proven efficacy, this compound has not been as widely adopted by American dermatologists, primarily due to side effects like skin irritation and staining. patsnap.com

Over the decades, research has focused on mitigating these side effects. This has led to the development of "short-contact" therapy, where the medication is applied for a brief period before being washed off, and the use of lower concentrations, sometimes in combination with corticosteroids. patsnap.comnih.gov

Scope and Significance of this compound in Contemporary Dermatological Science

In modern dermatology, this compound remains a valuable and cost-effective treatment for chronic plaque psoriasis. drugbank.com It is particularly effective for thick, scaly lesions and is also used for scalp psoriasis. ijdvl.com Beyond psoriasis, its efficacy has been explored and established in the treatment of other skin conditions such as alopecia areata, an autoimmune disorder causing hair loss, and warts. ijdvl.comnih.gov

The significance of this compound also extends to dermatological research, where it serves as a tool to understand the pathophysiology of skin diseases. Its well-documented effects on keratinocyte proliferation and inflammation provide a basis for studying the mechanisms underlying these processes. nih.gov Although newer biologic and systemic treatments are available, this compound's unique mode of action and long history of use continue to make it a relevant subject of scientific investigation. drugbank.com

Overview of this compound's Role in Cellular and Molecular Dermatology

The therapeutic effects of this compound are rooted in its complex interactions with various cellular and molecular pathways in the skin. Its primary mechanism is the inhibition of the hyperproliferation of keratinocytes, the main cells of the epidermis. drugbank.commdpi.com This is achieved by interfering with DNA synthesis and mitotic activity, thereby normalizing the rapid cell turnover characteristic of psoriatic plaques. nih.gov

At a molecular level, this compound's actions are multifaceted:

Mitochondrial Disruption : Recent studies have highlighted that this compound accumulates in the mitochondria of keratinocytes. nih.gov This leads to a disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3, ultimately inducing apoptosis (programmed cell death) in these cells. nih.gov This apoptotic effect is believed to be a key mechanism in the clearance of psoriatic lesions. nih.gov

Generation of Reactive Oxygen Species (ROS) : this compound is known to generate free radicals and reactive oxygen species. patsnap.com This oxidative stress can trigger apoptosis in hyperproliferative keratinocytes and also has anti-inflammatory effects. patsnap.com

Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. patsnap.com Research has shown that this compound can reduce the secretion of cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from monocytes. nih.govoup.com

Modulation of Gene Expression : this compound can influence the expression of genes involved in cell growth, differentiation, and immune responses, contributing to the normalization of skin cell behavior in psoriasis. patsnap.com Studies have shown it can rapidly normalize the expression of cytokeratin 16 (CK16), a marker of hyperproliferation in psoriatic skin. nih.gov

Enzyme Inhibition : A proposed mechanism of action involves the inhibition of thioredoxin reductase, an enzyme involved in cellular redox balance. By forming a covalent complex with this enzyme, this compound can cause its irreversible deactivation. ijdvl.com

Detailed Research Findings on this compound's Cellular Effects

The following tables summarize key research findings on the cellular and molecular effects of this compound.

Table 1: Effect of this compound on Keratinocyte Proliferation and Cell Signaling

| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Keratinocyte Proliferation | Normal Human Keratinocytes | 10 ng/mL | 98% inhibition | nih.gov |

| Lymphocyte Proliferation | Human Lymphocytes | 10 µg/mL | 50% inhibition | nih.gov |

| Epidermal Growth Factor (EGF) Receptor Binding | HN5 Squamous Carcinoma Cells | Not specified | Did not directly inhibit EGF-induced tyrosine phosphorylation. | nih.gov |

| Mitogenic Effect of EGF | NR6/HER Cells | 100 nM (IC50) | Inhibited the mitogenic effect of EGF. | nih.gov |

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Cell Type | This compound Concentration (IC50) | Observed Effect | Citation |

|---|---|---|---|---|

| IL-6, IL-8, and TNF-α Release | Human Monocytes | 0.25-0.6 µg/mL | Dose-dependent inhibition of cytokine release. | nih.govoup.com |

Table 3: this compound's Role in Apoptosis and Gene Regulation

| Parameter | Model System | Observation | Citation |

|---|---|---|---|

| Apoptosis Induction | Human Keratinocytes | Induces apoptosis through a mitochondrial pathway involving caspase-3 activation. | nih.gov |

| Cytokeratin 16 (CK16) Expression | Lesional Psoriatic Skin | Rapidly normalizes CK16 expression. | nih.gov |

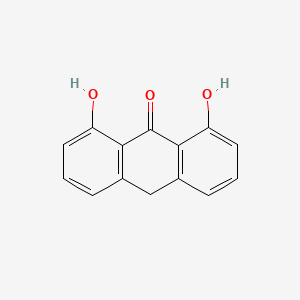

Structure

3D Structure

属性

IUPAC Name |

1,8-dihydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWLKWWNNJHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024538 | |

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8,9-Anthracenetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1143-38-0 | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthralin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Dihydroxyanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxyanthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8CJK0JH5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 358 °F (NTP, 1992), 178-182 °C | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanisms of Action of Anthralin at the Cellular and Molecular Level

Regulation of Keratinocyte Proliferation and Differentiation

Anthralin significantly influences the life cycle of keratinocytes, the predominant cells in the epidermis, by modulating their proliferation and promoting a more normalized differentiation pathway. drugbank.compatsnap.compatsnap.com

A primary mechanism by which this compound controls skin growth is by reducing DNA synthesis in hyperproliferative epidermal cells. drugbank.compatsnap.comwikipedia.orgmims.comnih.govsmolecule.comcore.ac.uk This anti-proliferative effect is crucial in mitigating the rapid cell turnover characteristic of conditions like psoriasis, thereby reducing the formation of thick, scaly plaques. patsnap.compatsnap.com Studies have indicated that this compound's strong reducing properties contribute to this inhibition. drugbank.comwikipedia.orgnih.govsmolecule.com For instance, in human keratinocyte cell lines (HaCaT cells), this compound has demonstrated a 50% inhibition concentration (IC50) of approximately 0.2 µM for DNA synthesis. core.ac.uk

Below is a table summarizing the effect of this compound on DNA synthesis in human keratinocytes:

| Parameter | Control (Acetone) | This compound Treatment (Mean %) |

| DNA Synthesis Inhibition | 100% | 19-36% |

| Protein Synthesis | 100% | 16-25% |

| Mean Cellular Protein Content | 100% | 31-35% |

| Enzyme Release (LDH) | - | 660% (indicating cytotoxicity) |

| core.ac.uk |

This compound reduces the mitotic activity in the hyperplastic epidermis. drugbank.commims.comnih.govsmolecule.compharmacompass.com In vitro studies have shown that this compound prolongs the prophase component of mitosis for keratinocytes and leukocytes. drugbank.comsmolecule.com Prophase is the initial stage of mitosis, during which the duplicated genetic material condenses before cell division. drugbank.com By extending this phase, this compound effectively slows down the excessive cell division seen in psoriatic plaques. wikipedia.orgmims.com Research on hairless mouse epidermis revealed that this compound significantly reduced mitotic activity and eliminated the diurnal mitotic peak. nih.gov Furthermore, it approximately doubled the length of the G2 and S phases of the cell cycle. nih.gov

Beyond inhibiting proliferation, this compound is believed to normalize the rate of epidermal cell proliferation and keratinization. drugbank.commims.comnih.govsmolecule.compharmacompass.com This normalization helps in restoring healthy cell turnover and differentiation, which is essential for the resolution of psoriatic lesions. patsnap.compatsnap.com The ability of this compound to promote cell differentiation is likely mediated, in part, through its effects on mitochondrial dysfunction. drugbank.comsmolecule.com

Mitochondrial Dysfunction and Bioenergetics

Recent studies highlight that this compound's ability to normalize keratinocyte differentiation and prevent T-lymphocyte activation may occur through a direct effect on mitochondria. drugbank.compatsnap.compharmacompass.comresearchgate.net this compound disrupts mitochondrial function and structure. researchgate.netresearchgate.netnih.govctdbase.orgcapes.gov.brscilit.com

This compound has been observed to rapidly accumulate within keratinocyte mitochondria. researchgate.netresearchgate.netnih.govcapes.gov.brscilit.comsigmaaldrich.comnih.gov This accumulation is independent of the mitochondrial membrane potential (ΔΨm), as demonstrated by its intrinsic fluorescence. researchgate.netnih.govcapes.gov.br This suggests that this compound readily enters the mitochondria, where it can then exert its effects on cellular bioenergetics. researchgate.netnih.govcapes.gov.br

A key finding regarding this compound's mitochondrial action is its ability to dissipate the mitochondrial membrane potential (ΔΨm). researchgate.netresearchgate.netnih.govcapes.gov.brscilit.comsigmaaldrich.comncl.ac.uk The disruption of ΔΨm is a critical event that can lead to mitochondrial dysfunction and subsequently trigger apoptosis (programmed cell death) in hyperproliferative keratinocytes. patsnap.comresearchgate.netresearchgate.netnih.govcapes.gov.brscilit.com This dissipation of ΔΨm, along with the release of endogenous cytochrome c, leads to the activation of caspase-3 and characteristic morphological changes associated with apoptosis. researchgate.netnih.govcapes.gov.br Studies using human 143B rho(0) cells, which lack mitochondrial DNA and a functional respiratory chain, showed resistance to this compound-induced cell death, ΔΨm disruption, and cytochrome c release, indicating that this compound's apoptotic pathway is dependent on respiratory competent mitochondria. researchgate.netnih.govcapes.gov.br This suggests that this compound induces apoptosis through a novel mitochondrial pathway involving oxidative respiration and electron transfer with the ubiquinone pool. nih.govcapes.gov.br

Anti-inflammatory and Immunomodulatory Pathways

Inhibition of Inflammatory Enzyme Activity (e.g., 5-Lipoxygenase, 12-Lipoxygenase)

Table 1: Inhibition of Inflammatory Enzyme Activity by this compound

| Enzyme | Effect of this compound |

| 5-Lipoxygenase (5-LO) | Inhibits activity fishersci.cafishersci.iethegoodscentscompany.com |

| 12-Lipoxygenase (12-LO) | Inhibits activity fishersci.cafishersci.iethegoodscentscompany.com |

Modulation of Cytokine Production (e.g., IL-10)

This compound's anti-inflammatory properties involve the modulation of the immune response, partly by interfering with mitochondrial function, which leads to a reduction in the production of various inflammatory mediators. wikipedia.org This broad modulation contributes to mitigating redness, swelling, and discomfort associated with inflammatory skin conditions. wikipedia.org

Impact on T-cell Activation and Immune Response

This compound plays a role in modulating the immune response by preventing T-lymphocyte activation. wikipedia.orgfishersci.ca Studies have shown that dithranol (this compound) can lead to a reduction in the counts of CD3, CD4, and CD8 T cells in the dermis, with a more rapid decrease observed in epidermal T cells. nih.gov This suggests a direct influence on T-cell populations within the skin, contributing to its therapeutic effect in immune-mediated inflammatory diseases. nih.gov

Reduction of Endothelial Adhesion Molecules

A significant aspect of this compound's anti-psoriatic action is its ability to reduce the concentration of endothelial adhesion molecules. wikipedia.orgnih.govdsmz.defishersci.ca These molecules are often found to be elevated in patients with psoriasis, and their reduction by this compound contributes to the drug's effectiveness. wikipedia.orgnih.govdsmz.defishersci.ca

Enzyme System Modulation

The therapeutic effects of this compound are also believed to be mediated through its impact on various enzyme systems within the cell. nih.govnih.gov

Polyamine Synthesis Inhibition

This compound treatment has been shown to significantly reduce the elevated levels of polyamines, including putrescine, spermidine, and spermine, which are typically associated with increased cellular proliferation in psoriatic skin lesions. lipidmaps.org The inhibition of polyamine biosynthesis is directly linked to a decrease in cell proliferation, thereby contributing to the normalization of cell turnover in affected areas. lipidmaps.org

Table 2: Effect of this compound Treatment on Epidermal Polyamine Concentrations

| Polyamine | Effect of this compound Treatment |

| Putrescine | Significantly reduced levels lipidmaps.org |

| Spermidine | Significantly reduced levels lipidmaps.org |

| Spermine | Significantly reduced levels lipidmaps.org |

Respiration Inhibition

This compound acts as an inhibitor of oxidative phosphorylation, a crucial process for cellular energy production. wikidata.orgfishersci.fi It accumulates within mitochondria, where it disrupts their function and structure, leading to an inhibition of cellular respiration. nih.govwikidata.orgfishersci.fiwikipedia.orglipidmaps.orgfishersci.atfishersci.fi Specifically, this compound diminishes ADP-stimulated oxygen consumption, which in turn reduces the rate of ATP synthesis and results in a decline in mitochondrial ATP content. wikidata.org This interaction occurs with the ubiquinone pool within the respiratory chain. fishersci.at Under in vivo conditions, this compound has been shown to inhibit respiration directly. wikidata.org

Advanced Research on Anthralin Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies

The antiproliferative effect of anthralin is intrinsically linked to its unique chemical structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features required for its therapeutic action. These studies involve the systematic modification of the this compound molecule and the subsequent evaluation of the biological activity of the resulting analogues.

Modifications to Hydroxyl Groups and Substituents

The 1,8-dihydroxy substitution pattern on the anthracenone core is a critical determinant of this compound's antiproliferative activity. Research has demonstrated that any alteration to these hydroxyl groups leads to a significant reduction or complete loss of efficacy. This includes the replacement of the hydroxyl groups with other functional groups, shifting their positions on the aromatic ring, or substituting the oxygen atoms. nih.govtmu.edu.tw

The presence of two hydroxyl groups positioned peri to a hydrogen bond acceptor, such as the keto group in the anthracenone nucleus, is considered an absolute requirement for high potency. nih.govtmu.edu.tw This specific arrangement is believed to be essential for the molecule's interaction with its biological targets.

Impact of Acyl Substitutions at C-10 on Efficacy and Irritancy

One of the major drawbacks of this compound therapy is its propensity to cause skin irritation. To address this, researchers have explored the introduction of various substituents at the C-10 position of the this compound molecule. Acyl substitutions, in particular, have been found to modulate the compound's irritancy.

Clinical and preclinical studies have shown that 10-acyl analogues of this compound can exhibit reduced irritant properties compared to the parent compound. nih.gov For instance, butantrone (10-butyryl dithranol) has been demonstrated to be significantly less irritating than this compound, 10-acetyl dithranol, and 10-propionyl dithranol in animal models. nih.gov While these modifications can reduce irritation, they may also impact the therapeutic efficacy. However, some C-10 substituted derivatives bearing lactone rings have been shown to exceed the antiproliferative effect of this compound in vitro, while being equally or less cytotoxic. nih.gov

Below is a table summarizing the comparative irritancy of some C-10 acyl analogues of this compound.

| Compound | Relative Irritancy |

| 10-acetyl dithranol | Most Irritant |

| This compound (Dithranol) | High |

| 10-propionyl dithranol | Moderate |

| Butantrone (10-butyryl dithranol) | Low |

This table is based on findings from animal model studies and provides a qualitative comparison of irritancy.

Identification of Minimum Pharmacophore for Antiproliferative Activity

Through extensive SAR studies, the minimum pharmacophore required for the antiproliferative activity of this compound and its analogues has been identified. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

For this compound-like compounds, the minimum pharmacophore consists of two hydroxyl groups positioned peri to a hydrogen bond acceptor, such as a keto or an imino group, on an aromatic system. nih.govtmu.edu.tw This specific spatial arrangement is crucial for the compound's ability to suppress keratinocyte cell growth. Further research has also identified a naphthalenedione with a peri hydroxyl group as a pharmacophore with antiproliferative activity against keratinocytes. nih.govtmu.edu.tw The antioxidant properties of antipsoriatic anthrones also depend on the presence of free hydroxyl groups at C-1 and C-8 and at least one hydrogen atom at C-10. nih.gov

Design and Synthesis of Novel Anthracenone Derivatives

The insights gained from SAR studies have guided the rational design and synthesis of novel anthracenone derivatives. The primary objective of these synthetic efforts is to develop new compounds with improved therapeutic profiles, such as enhanced efficacy, reduced irritancy, and better stability.

A variety of synthetic strategies have been employed to create new this compound analogues. These often involve modifications at the C-10 position, as this site is amenable to chemical alteration without disrupting the essential 1,8-dihydroxyanthracenone core. For example, novel 10-benzylidene-9(10H)-anthracenones and 10-(phenylmethyl)-9(10H)-anthracenones have been synthesized and evaluated for their antiproliferative activity. nih.gov Additionally, 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones have been prepared and characterized. researchgate.net The synthesis of anthracenone-pyranones and anthracenone-furans has also been explored, leading to the discovery of compounds with significant growth inhibition in human cancer cell lines. researchgate.netuwa.edu.au

Comparative Studies of Analogues for Targeted Biological Activities

Comparative studies of newly synthesized this compound analogues are crucial for identifying candidates with superior therapeutic potential. These studies typically involve in vitro and in vivo assays to evaluate and compare the biological activities of different derivatives.

For instance, the antiproliferative activity of various analogues is often compared to that of this compound in keratinocyte cell cultures. While many anthracenones have been found to be potent inhibitors of leukotriene biosynthesis, a key process in inflammation, none have been substantially more effective than this compound in suppressing keratinocyte cell growth. nih.govtmu.edu.tw

Comparative studies have also been conducted on the irritant potential of different analogues. As mentioned earlier, butantrone has been shown to be less irritant than this compound and other 10-acyl analogues. nih.gov However, it is important to note that butantrone may have a stronger contact-sensitizing potential than the parent compound. nih.gov These comparative analyses are essential for a comprehensive understanding of the structure-activity and structure-toxicity relationships of this class of compounds, guiding the future development of safer and more effective this compound-based therapies.

Pharmacological and Pharmacodynamic Studies of Anthralin

Cutaneous Penetration and Distribution Dynamics

Anthralin, also known as dithranol, is a topical antipsoriatic agent whose efficacy is closely linked to its ability to penetrate the skin. Its chemical structure allows for dual solubility, facilitating its absorption through the epidermis. drugbank.com

In Vitro and In Vivo Permeation Studies

In vitro and in vivo studies have extensively investigated the permeation of this compound through the skin. Research using Franz diffusion cells has shown that this compound, along with its degradation products danthron (B1669808) and dianthrone, can permeate human skin. The stratum corneum acts as the primary rate-limiting barrier for the permeation of these compounds through normal and uninvolved skin. nih.gov

Studies employing fluorescence and quantitative methods with tritiated this compound have demonstrated that the drug penetrates the skin barrier, achieving its highest concentration in the upper epidermis. oup.comnih.gov This penetration occurs relatively quickly after application, with the distribution stabilizing such that there is little difference between 1 hour and 24 hours of application. oup.com Autoradiographic studies further reveal that radioactivity concentrates around the nuclei within cells in the outermost epidermal layer, with minimal activity in deeper layers and almost none in the dermis. oup.com

The permeation rate of this compound can vary significantly depending on the formulation. For instance, a study comparing liposomal and ethosomal gels for this compound delivery found that ethosomal gels significantly enhanced permeation through rat abdominal skin compared to liposomal gels and control solutions. researchgate.netacs.org

The following table summarizes permeation data for this compound from various formulations:

Table 1: Cumulative this compound Permeation Through Rat Abdominal Skin (6 hours)

| Formulation Type | Cumulative this compound Permeated (µg·cm⁻²) |

| Drug Hydroalcoholic Solution | 76.67 ± 19.06 |

| Drug Solution in Receptor Medium | 98.06 ± 26.74 |

| Liposomal Gel | Higher than controls (non-significant) researchgate.net |

| Ethosomal Gel | Significantly higher than others researchgate.net |

Factors Influencing Epidermal Absorption and Accumulation

Several factors influence the epidermal absorption and accumulation of this compound. The vehicle used in topical formulations plays a crucial role. This compound penetrates best from more hydrophobic ointments, such as Vaseline and aqueous wool-wax-alcohol ointment, while hydrophilic ointments (e.g., polyethylene (B3416737) glycol ointment and aqueous hydrophilic cream) show poor penetration. nih.gov

The concentration of this compound in the formulation also affects its penetration. Higher concentrations can lead to greater skin exposure and potentially stronger reactions. medicaljournals.se Additionally, the presence of penetration enhancers can significantly increase this compound permeation. For example, 6-O-Ascorbic acid alkanoates (ASCn) in coagel formulations have been shown to enhance this compound permeation through rat skin. nih.gov Salicylic (B10762653) acid is frequently added to this compound formulations to augment its stability and increase its penetration and efficacy. drugbank.com

Enhanced Penetration in Damaged or Psoriatic Skin

A notable characteristic of this compound is its preferential and enhanced penetration into abnormal stratum corneum, such as that found in psoriatic lesions, while largely sparing adjacent normal skin. drugbank.comskintherapyletter.comnih.govmims.compharmacompass.comechemi.com This differential penetration is a key factor enabling "short contact" this compound therapy, where the drug is applied for a limited time (e.g., 30 minutes) and then washed off, minimizing irritation to healthy skin while still achieving a therapeutic effect on lesions. skintherapyletter.comsemanticscholar.orgmedicaljournals.se

Studies have confirmed that involved psoriatic skin is significantly more permeable to this compound than uninvolved psoriatic skin. nih.gov The increased vascularity observed in psoriatic lesions is likely a contributing factor to this enhanced absorption. drugbank.comnih.govpharmacompass.comechemi.com In involved psoriatic skin, the release rate of this compound from the topical product becomes the rate-determining step, rather than the skin barrier itself. nih.gov Individual variations in this compound permeation through involved psoriatic skin have been observed, suggesting that the permeation rate can also depend on the specific disease state of the patient. nih.gov

Cellular Uptake and Intracellular Localization

This compound inhibits keratinocyte proliferation and accumulates in the mitochondria of these cells. imrpress.comresearchgate.net This accumulation within the mitochondria is believed to impair the energy supply to the cell, possibly due to the generation of free radicals resulting from the drug's oxidation. imrpress.comresearchgate.net Furthermore, this compound interferes with DNA replication and slows down the rapid cell division characteristic of psoriatic plaques. imrpress.comresearchgate.net Studies indicate that this compound's ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur through a direct effect on mitochondria. drugbank.com

Pharmacological Basis of Cutaneous Responses

This compound's anti-proliferative and anti-inflammatory effects have been demonstrated on both psoriatic and healthy skin. drugbank.com Its mechanism of action is thought to involve the inhibition of DNA synthesis and its strong reducing properties. drugbank.com The generation of free radicals is also considered to contribute to its anti-psoriatic effect. drugbank.compharmacompass.com

Minimal Erythemal Concentration (MEC) Determination

The Minimal Erythemal Concentration (MEC) of this compound is defined as the lowest concentration that produces visible, confluent erythema corresponding to the application area. oup.com In a study involving Caucasian subjects, the mean MEC for this compound dissolved in chloroform, applied for 60 seconds, was found to be 18.4 mg/100 ml, with a range of 12-30 mg/100 ml. oup.com Erythema typically appeared 36-48 hours after application and reached its maximum at 48-72 hours, subsiding between 96 and 120 hours. oup.com

Interestingly, MECs determined in healthy volunteers (0.015-0.03%) were significantly lower than concentrations typically reached during normal therapy. oup.comnih.gov The skin can exhibit an adaptive response to this compound; pretreatment with a subirritant concentration (e.g., 0.007%) for 3 hours on two consecutive days can increase the MEC fourfold, from 0.015% to 0.06%. oup.comnih.gov This adaptive response suggests that the skin becomes less sensitive to the irritant effects of this compound with repeated, low-level exposure. oup.com

Table 2: Minimal Erythemal Concentration (MEC) of this compound in Healthy Skin

| Parameter | Value |

| Mean MEC (in chloroform) | 18.4 mg/100 ml oup.com |

| MEC Range (in chloroform) | 12-30 mg/100 ml oup.com |

| MEC (in Lassar's paste, 3h contact) | 0.015-0.03% oup.comnih.gov |

| MEC after Pretreatment (adaptive response) | Increased fourfold (e.g., to 0.06%) oup.comnih.gov |

Time Course of Delayed Erythema Response

This compound application can induce a delayed erythema response, which is a form of inflammation in the skin nih.govgoogle.com. This inflammatory reaction is considered a key aspect of its therapeutic effect, particularly in the context of psoriasis nih.gov. The onset of this erythema is typically delayed, with studies measuring the increase in skin thickness as an indicator of inflammation at 48 hours post-application nih.gov. The "irritation" or "this compound erythema" is believed to be primarily caused by the initial free radical intermediates generated by this compound within the skin nih.govgoogle.com. These free radicals lead to oxidative stress, which contributes to both the antipsoriatic and proinflammatory effects observed nih.gov.

Influence of Skin Type on Pharmacological Response

Research has investigated factors influencing the inflammatory response to topical this compound, including skin characteristics. Studies measuring the increase in skin thickness 48 hours after this compound application have shown that the pharmacological response can be significantly related to the application site on the forearm nih.gov. Specifically, pre-treatment skin thickness was found to increase distally and laterally, with the subsequent increase in skin thickness values being greater proximally, laterally, and on the right arm nih.gov. However, in studies assessing the inflammatory dose-response of the skin to this compound, no significant association was found with age, sex, skin type, or original skin thickness oup.com. While absolute differences in response across application sites were small, these findings highlight the importance of using symmetrical forearm skin sites and randomized treatment sides in comparative studies of topical agents with this compound nih.gov.

Interaction with Other Dermatological Agents at the Molecular Level

This compound is often used in combination with other dermatological agents to enhance its therapeutic effects or manage potential side effects patsnap.compatsnap.com. The likelihood of adverse systemic drug interactions with this compound is generally low, as it does not inhibit liver microsomal enzyme activity wikipedia.org. Its chemical structure allows for dual solubility, facilitating absorption through the epidermis, and it can be combined with other treatments to achieve optimal results patsnap.comdrugbank.com.

Synergistic Mechanisms with Vitamin D Analogues

The co-administration of this compound with vitamin D analogues, such as calcipotriol (B1668217), has shown potential for synergistic therapeutic effects nih.govnih.gov. While vitamin D analogues primarily act by inhibiting epidermal hyperproliferation and inducing keratinocyte differentiation through binding with the vitamin D3 receptor, this compound exerts its effects predominantly through auto-oxidation and free radical formation researchgate.netru.nl. A proposed mechanism for synergy between this compound and calcipotriol involves their combined influence on anti-inflammatory cytokines, particularly interleukin (IL)-10 nih.gov. This compound has been shown to stimulate IL-10 production and upregulate IL-10 receptors on human keratinocyte cell lines nih.gov. Similarly, calcipotriol induces regulatory T cells, which are known producers of IL-10, and has been observed to enhance IL-10 secretion in human psoriatic skin and increase IL-10 receptor gene expression in human epidermal cells nih.gov. This combined effect may lead to a greater increase in IL-10 activity, thereby mitigating the impact of pro-inflammatory cytokines in affected lesions nih.gov. Furthermore, both this compound and calcipotriol can induce irritant dermatitis, and their concomitant use may bolster this irritant response, potentially amplifying clinical outcomes nih.gov.

Enhanced Penetration with Keratolytic Agents (e.g., Salicylic Acid)

The addition of keratolytic agents, such as salicylic acid, to this compound formulations can significantly enhance its penetration and efficacy drugbank.compatsnap.com. Salicylic acid is a beta-hydroxy acid that acts as a peeling agent and anti-inflammatory by dissolving the intercellular cement and breaking down keratin, a protein that forms part of the skin structure mims.comfishersci.ieapollopharmacy.in. This action leads to the softening and desquamation of cornified tissue, which facilitates the deeper absorption of this compound into the psoriatic plaques apollopharmacy.innih.gov. By weakening the hydrogen bonds in keratin, salicylic acid effectively prepares the skin, allowing for greater access of this compound to its cellular targets within the epidermis nih.gov.

Combination with Phototherapy (e.g., UVB)

Combining this compound with phototherapy, such as ultraviolet B (UVB) radiation, can provide additional benefits in the treatment of psoriasis, demonstrating synergistic effects at a molecular level patsnap.comru.nl. Studies have shown that this combination leads to significant reductions in markers of epidermal proliferation and inflammation. For instance, the combination of dithranol (this compound) and UVB has been observed to synergistically reduce Ki-67 staining, a marker for cellular proliferation, and increase filaggrin staining in the stratum corneum, indicating improved epidermal differentiation ru.nl. Furthermore, there is a synergistic reduction in polymorphonuclear leukocytes (PMN) in the dermis and, notably, a highly significant reduction of T-cells in both the dermis and epidermis ru.nl. These findings suggest that the combined approach targets multiple pathways involved in the pathogenesis of psoriasis more effectively than either therapy alone.

Table 1: Synergistic Effects of this compound (Dithranol) and UVB on Skin Markers

| Marker | Effect of Combination (this compound + UVB) | Statistical Significance (p-value) |

| Ki-67-positive basal keratinocytes | Significant reduction | <0.05 |

| Filaggrin-staining in stratum corneum | Significant increase | <0.05 |

| PMN (Polymorphonuclear leukocytes) in dermis | Significant reduction | <0.05 |

| T-cells in dermis and epidermis | Highly significant reduction | ≤0.005 |

Data adapted from studies on dithranol and UVB combination therapy ru.nl.

Toxicological and Safety Profile Research Excluding Dosage/administration/basic Identification

Mechanisms of Skin Irritation and Staining

Anthralin, a well-established topical treatment for psoriasis, is known for its characteristic side effects of skin irritation and staining. drugbank.comnih.govresearchgate.net These effects are intrinsically linked to its therapeutic mechanism of action.

Cellular and Molecular Basis of Erythema Induction

The application of this compound to the skin often results in erythema, or redness, which is a visible sign of inflammation. nih.gov This reaction is believed to be initiated by the generation of reactive oxygen species (ROS) and free radicals when this compound comes into contact with the skin. patsnap.com These highly reactive molecules can cause cellular damage and trigger an inflammatory cascade.

The anti-proliferative and anti-inflammatory effects of this compound are thought to be mediated, in part, by its influence on mitochondria. drugbank.com By potentially inducing mitochondrial dysfunction, this compound can inhibit the rapid proliferation of keratinocytes, the main cells of the epidermis, which is a hallmark of psoriasis. drugbank.compatsnap.com This interference with cellular processes also contributes to the inflammatory response and subsequent erythema.

Chemical Basis of Discoloration (Skin, Nails, Hair, Fabric)

A prominent and often undesirable side effect of this compound is the discoloration of skin, nails, hair, and fabrics. drugbank.compatsnap.com This staining is a direct result of the chemical properties of the this compound molecule and its oxidation products. patsnap.com

This compound itself is a yellow to orange powder. nih.gov Upon application and exposure to air and light, it undergoes oxidation, forming colored byproducts. These products are responsible for the characteristic brownish or yellowish-brown staining observed on treated areas. patsnap.comnih.govnih.gov The discoloration is a chemical interaction between the this compound derivatives and the proteins in the skin, hair, and nails, as well as fibers in clothing. While cosmetically unappealing, this staining is generally considered harmless and temporary on the skin. patsnap.com

Carcinogenic Potential and Mutagenicity Studies

The potential for this compound to cause cancer or genetic mutations has been a subject of scientific investigation.

In Vivo Tumorigenicity Research

Studies in animal models have explored the tumorigenic potential of this compound. In some long-term studies involving mice, this compound has been shown to be tumorigenic in the skin. drugbank.com

One study on female NMRI mice found that dithranol (this compound) induced papillomas. nih.gov In this research, a 3.5 mM concentration of dithranol induced 11 papillomas in 8 out of 30 mice (26.7%) without a cancer-initiating agent (DMBA) and 29 papillomas in 17 out of 30 mice (56.7%) when applied after DMBA initiation. nih.gov Another study using SENCAR mice also demonstrated the tumor-producing activity of dithranol, noting that it caused more severe irritation and had a greater tumor-producing activity than its 10-acyl analogues. nih.gov

Furthermore, research on Balb/c-3T3 mouse embryo cell cultures has suggested that this compound can act as a tumor promoter. nih.gov It was found to promote neoplastic transformation in cells previously exposed to carcinogens like benzo-a-pyrene (BaP) and beta-propiolactone (BPL). nih.gov It also acted as a cocarcinogen when applied simultaneously with BaP. nih.gov

It is important to note that while these animal studies have indicated tumorigenic potential, these effects have not been observed in humans. drugbank.com

Interactive Data Table: In Vivo Tumorigenicity of Dithranol (this compound) in NMRI Mice

| Treatment Group | Concentration | Number of Mice with Papillomas | Total Number of Mice | Percentage of Mice with Papillomas | Total Number of Papillomas |

| Dithranol (without DMBA) | 3.5 mM | 8 | 30 | 26.7% | 11 |

| Dithranol (with DMBA) | 3.5 mM | 17 | 30 | 56.7% | 29 |

Systemic Absorption and Metabolism Research

Detection of Metabolites Post-Topical Application

Research into the systemic absorption of this compound following topical administration has sought to determine the extent to which the compound and its metabolites enter the bloodstream. A toxicological study involving 48 patients with psoriasis being treated with an this compound cream found no evidence of systemic toxicity. Specifically, the study reported no detectable excretion of anthraquinones in the urine, with a detection limit of 20 micrograms/ml nih.gov. This suggests minimal systemic absorption of this compound in a form that would lead to urinary excretion of its common metabolites.

Further insights into the metabolic fate of related compounds have been gained from animal studies. Research on dithranol triacetate, a prodrug of this compound, in Wistar rats provided a detailed look at its metabolism. Following injection, the compound is enzymatically cleaved into acetate and dithranol (this compound). The subsequent metabolites identified in the urine included 1,8-diacetoxy-9-anthrone, 1-acetoxy-8-hydroxy-9-anthrone, and 1,8-dihydroxy-9,10-anthraquinone and its diacetate nih.govuni-regensburg.de.

However, the route of administration is a critical factor. The same study on dithranol triacetate found that after dermal application, the unchanged prodrug is practically not absorbed. Instead, arylesterases present in the skin hydrolyze the prodrug to release free dithranol. Under occlusive dressings, up to 33% of this liberated dithranol is absorbed through the skin nih.govuni-regensburg.de. These findings indicate that while the potential for systemic absorption exists, particularly under occlusion, the levels of metabolites in urine from topically applied this compound in clinical settings have been found to be below detection limits.

Table 1: Urinary Metabolites of Dithranol Triacetate Identified in Animal Studies

| Metabolite |

| 1,8-diacetoxy-9-anthrone |

| 1-acetoxy-8-hydroxy-9-anthrone |

| 1,8-dihydroxy-9,10-anthraquinone |

| 1,8-dihydroxy-9,10-anthraquinone diacetate |

| Dithranol |

Note: Data derived from injection studies in Wistar rats nih.govuni-regensburg.de.

Hepatic Microsomal Enzyme Activity Influence

Studies have indicated that this compound does not inhibit hepatic microsomal enzyme activity drugbank.com. The hepatic microsomal enzyme system, which includes the cytochrome P450 enzymes, is a major pathway for the metabolism of a wide range of drugs and other xenobiotics. Inhibition of these enzymes can lead to clinically significant drug-drug interactions, where the metabolism of a co-administered drug is slowed, potentially leading to increased plasma concentrations and toxicity. The finding that this compound does not exert an inhibitory effect on this system suggests a lower risk of such interactions with systemically administered medications that are substrates for these enzymes drugbank.com.

Immunological Aspects of Adverse Reactions

Allergic Reactions

The skin reactions commonly observed with this compound treatment are often a subject of investigation to distinguish between an irritant contact dermatitis and a true allergic contact dermatitis. Research suggests that in many cases, a pronounced reaction to lower concentrations of this compound is more indicative of an increased individual skin susceptibility rather than a true allergic response nih.gov.

However, true allergic contact hypersensitivity to this compound, though rare, has been reported. A case report detailed a psoriatic patient who developed contact dermatitis in response to a 0.02% concentration of dithranol in petrolatum and a severe bullous reaction to a 0.1% concentration. A control group of ten volunteers did not exhibit a similar marked erythema until a concentration of 0.1% was applied nih.gov. This suggests a specific hypersensitivity in the patient, characteristic of an allergic reaction.

The inflammatory response to this compound has immunological features. The biochemical mediators involved in this inflammation include oxygen radical species generated by the auto-oxidation of this compound, as well as the release of histamine and prostaglandins medicaljournals.se. Further investigation into the mechanism of this compound-induced inflammation has shown that it involves an increase in the number of granulocytes and monocytes in the cellular infiltrate of the affected skin amsterdamumc.nl. Studies on murine and xenografted human skin revealed that dithranol induces a strong increase in the mRNA expression of inflammatory cytokines such as IL-1β and antimicrobial peptides, leading to inflammation and a disturbed skin barrier nih.gov. This complex inflammatory cascade contributes to the skin reactions observed, which can be difficult to distinguish clinically from a true allergic response without diagnostic tests like patch testing.

Table 2: Comparison of Skin Reactions to this compound

| Reaction Type | Primary Mechanism | Key Research Findings |

| Irritant Contact Dermatitis | Direct tissue damage and non-specific inflammation due to inherent properties of the substance. | Individuals with strong reactions to low concentrations of dithranol also react strongly to standard irritants like sodium lauryl sulphate nih.gov. The inflammatory response involves mediators like oxygen radicals, histamine, and prostaglandins medicaljournals.se. |

| Allergic Contact Dermatitis | A type IV delayed hypersensitivity reaction mediated by T-cells following sensitization to an allergen. | Rare cases have been reported, confirmed by patch testing showing severe reactions at concentrations that do not affect non-sensitized individuals nih.gov. The inflammatory infiltrate shows increased numbers of granulocytes and monocytes amsterdamumc.nl. Expression of inflammatory cytokines like IL-1β is increased nih.gov. |

Advanced Formulation and Delivery System Research for Anthralin

Nanocarrier-Based Delivery Systems

Nanocarrier-based delivery systems offer a promising strategy to improve the therapeutic index of anthralin by encapsulating the drug within nanoscale structures. These systems leverage unique properties such as small size, large surface area, and the ability to modify drug release kinetics and improve penetration through the skin barrier citeab.comgoogle.com. By doing so, nanocarriers can increase the drug concentration at the target site while minimizing systemic exposure and associated adverse reactions.

Liposomal Formulations

Liposomal formulations have been extensively investigated for this compound delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. Liposomes are vesicular carriers composed of phospholipid bilayers that can enhance drug solubility, regulate drug distribution, and allow for surface modification to achieve targeted and sustained release citeab.com.

Studies have shown that this compound-loaded liposomes can achieve high drug encapsulation efficiencies. For instance, formulations have demonstrated encapsulation efficiencies of ≥97.2% wikipedia.orgfishersci.ielipidmaps.orgnih.gov. One specific liposomal formulation (L5) achieved an encapsulation efficiency of 99.5% ± 0.0% lipidmaps.org. Research also indicates that increasing the drug-to-lipid ratio from 10% to 25% can lead to a significant increase in encapsulation efficiency, from 97.2% to 99.2% fishersci.se. The particle sizes of these liposomal formulations typically range from 116 to 199 nm wikipedia.orgfishersci.ielipidmaps.orgnih.gov. The thin-film hydration method is a common technique used for preparing this compound-loaded liposomes wikipedia.orgfishersci.ie.

While liposomes offer significant advantages, their chemical instability and tendency to degrade, aggregate, or fuse can lead to premature drug release wikipedia.org. However, the use of specific lipid components, such as PL-90G (a highly purified phosphatidylcholine), and hydration media like citrate (B86180) buffer (pH 3.3), have been shown to enhance this compound stability within liposomes wikipedia.org. Compared to conventional this compound creams, liposomal formulations have been observed to result in a markedly lower incidence and severity of perilesional erythema and skin staining wikipedia.org.

Table 1: Characteristics of this compound Liposomal Formulations

| Characteristic | Range/Value | Source |

| Encapsulation Efficiency | ≥97.2% (up to 99.5% ± 0.0%) | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |

| Particle Size | 116–199 nm | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |

| Preparation Method | Thin-film hydration method | wikipedia.orgfishersci.ie |

| Stability Enhancement | Citrate buffer (pH 3.3), PL-90G phospholipid | wikipedia.org |

Ethosomal Formulations

Ethosomes are novel vesicular carriers characterized by their high ethanol (B145695) content, which contributes to their fluidity and deformability, allowing for enhanced penetration into deeper skin layers fishersci.se. This characteristic makes them particularly promising for topical drug delivery.

Research comparing ethosomal and liposomal formulations of this compound has highlighted the superior performance of ethosomes. Ethosomal formulations have demonstrated encapsulation efficiencies of ≥77% wikipedia.orgfishersci.ielipidmaps.orgnih.gov, with one study reporting 85.0% ± 0.6% for an optimized ethosome formulation (E4) lipidmaps.org. The particle sizes for this compound ethosomes typically range from 146 to 381 nm wikipedia.orgfishersci.ielipidmaps.orgnih.gov.

In comparative clinical assessments, this compound ethosomes have shown superior efficacy. A study indicated a mean Psoriasis Area and Severity Index (PASI) score reduction of -81.84% for the ethosomal group, compared to -68.66% for the liposomal group, demonstrating a significant difference in favor of ethosomes wikipedia.orgfishersci.ielipidmaps.orgnih.gov. Furthermore, ethosomal gels have exhibited greater penetration through rat abdominal skin in ex vivo studies fishersci.se. The presence of ethanol in ethosomes acts as a penetration enhancer, contributing to increased drug permeation, fluidity, and enhanced drug depot formation within the skin fishersci.senih.gov.

Table 2: Characteristics of this compound Ethosomal Formulations

| Characteristic | Range/Value | Source |

| Encapsulation Efficiency | ≥77% (up to 85.0% ± 0.6%) | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |

| Particle Size | 146–381 nm | wikipedia.orgfishersci.ielipidmaps.orgnih.gov |

| Key Component | High ethanol content (penetration enhancer) | fishersci.senih.gov |

| Ex vivo Permeation | Greater penetration through rat skin | fishersci.se |

Niosomal Formulations

Niosomes are non-ionic surfactant vesicles that have garnered attention as an alternative to liposomes, primarily due to their enhanced stability and cost-effectiveness wikipedia.org. They are also recognized as effective vesicular carriers for this compound (dithranol) wikipedia.orgfishersci.ie.

Niosomes offer a promising carrier system for topical drug delivery, contributing to improved drug permeation and a reduction in adverse effects associated with conventional formulations wikipedia.org. While specific data on this compound-loaded niosomes' particle size and encapsulation efficiency were less detailed in the immediate search results, general niosome characteristics suggest a desired particle size range between 10 nm and 100 nm wikipedia.org. The ability of niosomes to increase the residence time of drugs in the stratum corneum and epidermis, while limiting systemic absorption, makes them suitable for dermatological applications wikipedia.org.

Polymeric Nanoparticles (e.g., PEG-b-PCL)

Polymeric nanoparticles represent a versatile class of nanocarriers, engineered from biodegradable polymers, capable of solubilizing hydrophobic drugs and increasing their bioavailability atamanchemicals.com. Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) nanoparticles have been specifically investigated as a potential delivery system for this compound.

Studies have demonstrated the successful preparation of spherical PEG-b-PCL nanoparticles for this compound using the co-solvent evaporation method wikipedia.orgguidetopharmacology.orgmims.com. These nanoparticles typically exhibit particle sizes ranging from 40 to 80 nm wikipedia.orgguidetopharmacology.orgmims.com. A significant advantage of these formulations is their high drug loading capacity, reaching up to approximately 25 wt.% wikipedia.orgguidetopharmacology.orgmims.com. Furthermore, this compound encapsulation within PEG-b-PCL nanoparticles has led to a remarkable ~120-fold increase in its aqueous solubility wikipedia.orgguidetopharmacology.orgmims.com. Drug release studies have shown a sustained release profile, with approximately 45% of this compound released over 48 hours wikipedia.orgguidetopharmacology.orgmims.com. These findings confirm the utility of PEG-b-PCL nanoparticles in enhancing this compound's aqueous solubility and sustaining its release, making them a promising candidate for advanced delivery systems wikipedia.orgguidetopharmacology.orgmims.com.

Table 3: Characteristics of this compound Polymeric Nanoparticles (PEG-b-PCL)

| Characteristic | Value | Source |

| Particle Size | 40–80 nm (spherical) | wikipedia.orgguidetopharmacology.orgmims.com |

| Drug Loading Capacity | Up to ~25 wt.% | wikipedia.orgguidetopharmacology.orgmims.com |

| Aqueous Solubility | ~120-fold increase | wikipedia.orgguidetopharmacology.orgmims.com |

| Sustained Release | ~45% released in 48 hours | wikipedia.orgguidetopharmacology.orgmims.com |

| Preparation Method | Co-solvent evaporation method | wikipedia.orgguidetopharmacology.orgmims.com |

Dendrimer-based Systems

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them attractive for controlled drug loading and release citeab.comfishersci.finih.gov. They can encapsulate drugs through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic bonds nih.gov.

Polypropylene (B1209903) Imine (PPI) dendrimers have been explored for the topical delivery of dithranol (this compound). Research indicates that this compound encapsulation within PPI dendrimers is pH-dependent, with maximum encapsulation observed at acidic pH (57.1% ± 1.32% at pH 1.2) nih.gov. These dendrimer-based systems have demonstrated significantly enhanced permeation rates, with a permeation rate constant of 11.61 ± 1.80 µg/cm²/h for dithranol-loaded PPI dendrimers, compared to 2.72 ± 0.31 µg/cm²/h for a plain dithranol solution nih.gov. Furthermore, PPI dendrimers have shown reduced skin irritation (score of 1.0 for dithranol-loaded PPI vs. 2.3 for plain solution) nih.gov. Confocal laser scanning microscopy studies have revealed enhanced accumulation of the drug within the epidermal and dermal sites, particularly in the pilosebaceous compartment, suggesting improved targeting to the affected areas nih.gov.

Table 4: Performance of this compound Dendrimer-based Systems (PPI)

| Characteristic | DIT-PPI Dendrimers (5.0G) | Plain DIT Solution | Source |

| Encapsulation (pH 1.2) | 57.1% ± 1.32% | N/A | nih.gov |

| Permeation Rate Constant | 11.61 ± 1.80 µg/cm²/h | 2.72 ± 0.31 µg/cm²/h | nih.gov |

| Skin Irritation Score | 1.0 | 2.3 | nih.gov |

| Accumulation | Enhanced in pilosebaceous compartment | N/A | nih.gov |

Strategies for Sustained Release and Targeted Delivery

Research into this compound delivery systems has explored various nanotechnological approaches to achieve sustained release and targeted delivery, thereby maximizing therapeutic efficacy and improving patient compliance.

Poly (ethylene glycol)-block-poly (ε-caprolactone) (PEG-b-PCL) nanoparticles have been investigated as a potential delivery system for this compound. These nanoparticles, typically ranging from 40 to 80 nanometers in diameter, have demonstrated the ability to sustain drug release, with approximately 45% of the encapsulated this compound released over a 48-hour period. This prolonged release profile is advantageous for reducing the frequency of application. Furthermore, encapsulating this compound within these nanoparticles has been shown to increase its aqueous solubility by approximately 120-fold. innovareacademics.inresearchgate.netinnovareacademics.in

Table 1: Characteristics of this compound-Loaded PEG-b-PCL Nanoparticles

| Characteristic | Value | Source |

| Nanoparticle Diameter | 40 to 80 nm | innovareacademics.inresearchgate.netinnovareacademics.in |

| Maximum Drug Loading Capacity | ~25% | innovareacademics.inresearchgate.netinnovareacademics.in |

| Aqueous Solubility Enhancement | ~120-fold increase | innovareacademics.inresearchgate.netinnovareacademics.in |

| Sustained Release (48 hours) | ~45% released | innovareacademics.inresearchgate.netinnovareacademics.in |

Vesicular carriers, such as liposomes and niosomes, have also been employed to enhance this compound delivery. Studies have shown that this compound encapsulated in liposomes and niosomes achieved significantly enhanced permeation through mouse abdominal skin. innovareacademics.in Liposomal formulations have demonstrated comparable clinical efficacy to traditional this compound ointments while exhibiting reduced irritation and staining, even when utilizing lower drug concentrations. nih.gov

Ethosomes, a more recent class of vesicular carriers characterized by their high ethanol content, facilitate deeper penetration through the stratum corneum compared to conventional liposomes, which tend to localize in the upper layers of the skin. nih.govmdpi.com Comparative studies involving liposomal and ethosomal gels for topical this compound delivery have reported high drug encapsulation efficiencies (≥97.2% for liposomes and ≥77% for ethosomes). africaresearchconnects.comnih.gov In terms of drug release, liposomal Pluronic® gel released 26.3 ± 0.6% of this compound after 24 hours, while ethosomal Pluronic® gel released 18.3 ± 0.1% over the same period, confirming their sustained release capabilities. nih.govmdpi.com Clinical assessments have indicated a mean Psoriasis Area and Severity Index (PASI) change of -81.84% for ethosomes, demonstrating superior performance compared to liposomes which showed a -68.66% change. africaresearchconnects.comnih.gov

Table 2: Performance Parameters of this compound-Loaded Liposomal and Ethosomal Gels

| Formulation Type | Encapsulation Efficiency | Particle Size Range | Cumulative Release (24h, PL Gel) | Mean PASI Change | Source |

| Liposomes | ≥97.2% | 116 to 199 nm | 26.3 ± 0.6% | -68.66% | mdpi.comafricaresearchconnects.comnih.gov |

| Ethosomes | ≥77% | 146 to 381 nm | 18.3 ± 0.1% | -81.84% | mdpi.comafricaresearchconnects.comnih.gov |

Other strategies include microencapsulation, exemplified by microcrystalline monoglyceride-based formulations like Micanol®, which are designed for improved wash-off properties. nih.gov Spray drying has also been investigated as a method to produce this compound-loaded microparticles aimed at enhancing drug targeting and reducing side effects. buchi.com Additionally, the incorporation of this compound into polypropylene imine dendrimers has resulted in significantly enhanced permeation rates. nih.gov Lipid-core nanocapsules have also been explored, offering improved stability against UVA light-induced degradation and reduced toxicity compared to this compound solutions. nih.gov

Development of Formulations to Mitigate Adverse Effects

The development of new this compound formulations has largely focused on mitigating common adverse effects such as skin irritation, stinging, burning, redness, and staining of skin and clothing. innovareacademics.innih.govpatsnap.comdrugbank.com

One key strategy involves short-contact therapy, where this compound is applied for a limited duration (e.g., 10 to 60 minutes) before being removed. This approach has been shown to reduce irritation and staining while maintaining therapeutic effectiveness. nih.govijprjournal.org

Combination therapies have also been explored. For instance, the addition of coal tar to this compound regimens has been found to reduce perilesional irritation without compromising the antipsoriatic action of this compound. ijprjournal.orgijcrr.com

Specific formulation advancements have directly addressed the issues of irritation and staining. Liposomal preparations of this compound have demonstrated lower incidence and severity of perilesional erythema and skin staining compared to conventional this compound creams. innovareacademics.innih.gov This benefit has been observed even at lower drug concentrations, suggesting that liposomes enhance drug efficacy while simultaneously reducing undesirable effects. nih.gov

Ethosomal formulations have also shown promise in mitigating adverse effects, with clinical evaluations reporting no detected adverse effects in patient groups treated with this compound ethosomes. africaresearchconnects.comnih.gov Microencapsulated this compound formulations, such as Micanol®, are designed to be less irritating and easier to wash off, contributing to improved patient experience. nih.gov Furthermore, the use of aqueous cream formulations in short-contact therapy has been specifically linked to a reduction in both staining and irritation. nih.gov

Bioavailability and Permeation Enhancement Studies

Enhancing the bioavailability and permeation of this compound through the skin is crucial for optimizing its therapeutic action. Encapsulation of this compound in PEG-b-PCL nanoparticles has been shown to significantly increase its aqueous solubility by approximately 120-fold, a factor that can directly impact its bioavailability. innovareacademics.inresearchgate.netinnovareacademics.in

Vesicular carriers, including liposomes, niosomes, and ethosomes, play a significant role in improving this compound's permeation. Liposomes and niosomes have been observed to enhance this compound permeation through mouse abdominal skin. innovareacademics.in Ethosomes, due to their unique composition including high ethanol content, are particularly effective in facilitating drug penetration through the stratum corneum and into deeper skin layers. nih.govmdpi.com Comparative ex vivo permeation studies using rat abdominal skin have shown that ethosomal gels result in significantly higher cumulative drug permeation compared to liposomal gels. nih.gov

Microemulsion gels, particularly those formulated with Karanj oil, have also demonstrated higher in vitro permeation of this compound through excised rat skin, indicating their potential as effective topical delivery vehicles. ijpsr.com

Clinical Research Methodologies and Outcomes for Anthralin

Efficacy in Chronic Plaque Psoriasis

Anthralin is an effective topical agent for the treatment of psoriasis. Its anti-proliferative effects are believed to stem from inhibition of DNA synthesis and its strong reducing properties, which impede the excessive cell division characteristic of psoriatic plaques. wikipedia.orgdrugbank.com

Controlled clinical trials have investigated the efficacy of this compound in chronic plaque psoriasis. In a prospective double-blind study involving nine patients with chronic plaque-type psoriasis, a 0.1% this compound concentration combined with UV-B therapy achieved complete flattening of plaques in an average of 10.8 treatment days. In contrast, a 0.01% this compound concentration failed to reach this endpoint in four out of nine patients even after an average of 15 treatment days. nih.gov

A randomized, interventional study compared the efficacy of topical 0.5% this compound with 0.005% calcipotriol (B1668217) in 186 patients with chronic plaque psoriasis. After 12 weeks, the efficacy, defined as a 75% reduction in PASI score, was observed in 21.5% of patients treated with this compound, compared to 43% in the calcipotriol group (p=0.001). researchgate.net

Conversely, a prospective, open, and randomized parallel-group comparison study involving inpatients with chronic plaque psoriasis found that short-contact treatment with 2% this compound was more effective than topical calcipotriol (50 μg/g twice daily). After 10 weeks of therapy, the mean PASI score in the this compound group decreased from 7.31 to 0.34 (p < 0.001), while in the calcipotriol group, it fell from 6.92 to 2.58 (p < 0.001). The difference between the two treatments was statistically significant in favor of short-contact this compound from the first two weeks of therapy. researchgate.net

Table 1: Summary of Efficacy in Controlled Clinical Trials for Chronic Plaque Psoriasis

| Study Design & Treatment | Patient Population | Outcome Measure | This compound Result | Comparator Result | Statistical Significance | Source |